Methyl 2-(methylamino)-3-nitrobenzoate
Overview
Description
Methyl 2-(methylamino)-3-nitrobenzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a methylamino group (-NHCH3) attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the methylamino group. One common method is as follows:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position, yielding methyl 3-nitrobenzoate.
Amination: The nitro compound is then subjected to reductive amination using formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the methylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Continuous flow nitration: To ensure consistent quality and yield.
Automated reductive amination: Using industrial reactors to handle large volumes of reactants and maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as halides, thiols, or amines under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: Methyl 2-(methylamino)-3-aminobenzoate.
Substitution: Depending on the nucleophile, products such as Methyl 2-(substituted amino)-3-nitrobenzoate.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
Methyl 2-(methylamino)-3-nitrobenzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Materials Science: Explored for its properties in the development of novel materials, including polymers and dyes.
Biological Studies: Studied for its interactions with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)-3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-(methylamino)-3-nitrobenzoate can be compared with other nitrobenzoate derivatives such as:
Methyl 3-nitrobenzoate: Lacks the methylamino group, making it less versatile in terms of chemical reactivity.
Methyl 2-amino-3-nitrobenzoate: Contains an amino group instead of a methylamino group, which can lead to different reactivity and biological activity.
Methyl 2-(dimethylamino)-3-nitrobenzoate: Contains a dimethylamino group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(methylamino)-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-8-6(9(12)15-2)4-3-5-7(8)11(13)14/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJFWFKWWCVKMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218476 | |
Record name | Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913297-15-1 | |
Record name | Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913297-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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